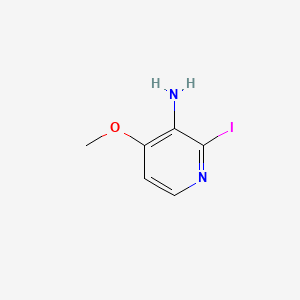
2-Iodo-4-methoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and an amine group at the third position on the pyridine ring. The compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Iodo-4-methoxypyridin-3-amine involves the iodination of 4-methoxypyridin-3-amine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridin-3-amine is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The iodine atom and methoxy group play crucial roles in binding to the active site of the target enzyme or receptor, thereby modulating its activity. The amine group can form hydrogen bonds with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-2-methoxypyridin-4-amine: Similar structure but with different positions of the iodine and methoxy groups.
4-Iodo-5-methoxypyridin-3-amine: Similar structure with the iodine and methoxy groups at different positions.
2-Chloro-4-methoxypyridin-3-amine: Chlorine atom instead of iodine.
Uniqueness
2-Iodo-4-methoxypyridin-3-amine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and binding properties. The presence of the iodine atom enhances its potential as a radiolabeling agent in biological studies, while the methoxy group can modulate its electronic properties, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H7IN2O |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
2-iodo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7IN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
InChI-Schlüssel |
LZSNYNQBEGVLHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
![N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12470141.png)
![2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470143.png)
![N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B12470150.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12470184.png)
![3-(1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12470185.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470201.png)
![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
